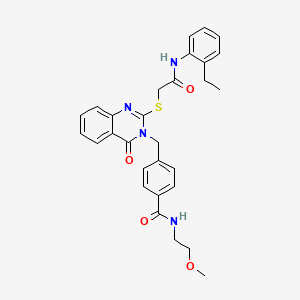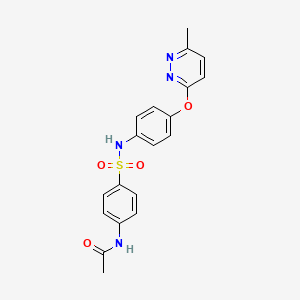
1-Methylpiperazin-2-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpiperazin-2-one dihydrochloride is a chemical compound with the CAS Number: 1185292-91-4. It has a molecular weight of 187.07 . The compound is not intended for human or veterinary use but is used for research.
Synthesis Analysis
The synthesis of piperazine derivatives, which includes 1-Methylpiperazin-2-one dihydrochloride, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI Code for 1-Methylpiperazin-2-one dihydrochloride is1S/C5H10N2O.2ClH/c1-7-3-2-6-4-5(7)8;;/h6H,2-4H2,1H3;2*1H . The molecular formula is C5H10N2O.2ClH .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-Methylpiperazin-2-one dihydrochloride is not directly mentioned in the reviewed literature; however, compounds with structural similarities or derivatives have been extensively studied, demonstrating its relevance in synthetic chemistry and material science.
Cyclization Methods : A study outlines an efficient method for synthesizing 1-Amino-4-methylpiperazine, a compound related to 1-Methylpiperazin-2-one, by reacting N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine. This process signifies the chemical's role in producing intermediates for medicinal drugs (Kushakova, Kuznetsov, Chernobroviy, & Garabadgiu, 2004).
Crystal Structures and Hydrogen Bonding : The formation of multi-component hydrogen-bonding salts with 1-Methylpiperazine showcases its application in creating novel supramolecular architectures. This study highlights its use in understanding and developing materials with specific crystal structures and thermal properties (Yu, Wenyan, Yanjing, Lei, & Keke, 2015).
Pharmacological Applications
Several pharmacological studies involving compounds structurally similar to 1-Methylpiperazin-2-one dihydrochloride have been conducted, underscoring its potential medicinal applications.
Antidepressant and Anxiolytic Effects : A study explored the pharmacological properties of phenylpiperazine derivatives, highlighting their potent antidepressant-like and anxiolytic-like activities in animal models. These findings point towards the therapeutic potential of 1-Methylpiperazin-2-one dihydrochloride derivatives in treating psychiatric disorders (Pytka et al., 2015).
Antimycobacterial Activity : Derivatives of 1,5-Diphenylpyrrole, incorporating a moiety similar to 1-Methylpiperazin-2-one, have shown significant antimycobacterial activity. This application is crucial for developing new therapeutics against Mycobacterium tuberculosis, indicating the chemical's role in antibiotic research (Biava et al., 2008).
Antimicrobial Properties : Research on piperazine derivatives of chitosan, including methylpiperazine and dimethylpiperazine, revealed their potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests the potential of 1-Methylpiperazin-2-one dihydrochloride derivatives in developing new antimicrobial agents (Másson et al., 2008).
Safety and Hazards
The safety data sheet for a similar compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
1-methylpiperazin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.2ClH/c1-7-3-2-6-4-5(7)8;;/h6H,2-4H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNHLWGQKJBUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1=O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperazin-2-one dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2984190.png)

![4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B2984192.png)





![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate](/img/structure/B2984203.png)


![2-amino-5-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2984210.png)